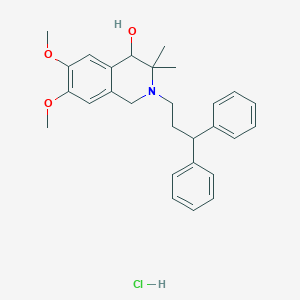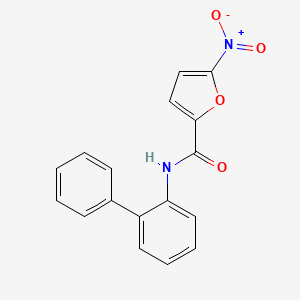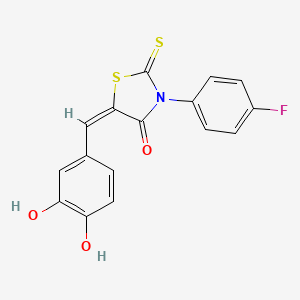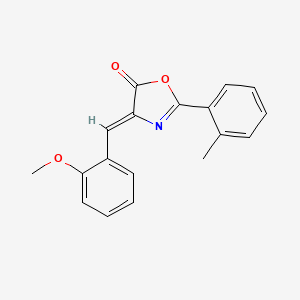![molecular formula C17H20N2O4S B5212311 N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BMS-986142, is a novel small molecule inhibitor of the Tyk2 kinase. Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. In recent years, BMS-986142 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
Mecanismo De Acción
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide selectively inhibits the activity of Tyk2 kinase, which plays a crucial role in the signaling pathways of cytokines. By inhibiting Tyk2, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide reduces the production of cytokines and the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines, reduce the activation of immune cells, and reduce inflammation. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its specificity for Tyk2 kinase, which reduces the risk of off-target effects. Additionally, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has a favorable pharmacokinetic profile, which makes it suitable for oral administration in preclinical studies. However, one of the limitations of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for research on N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide. One area of focus is the development of more potent and selective Tyk2 inhibitors. Additionally, further studies are needed to determine the efficacy and safety of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in clinical settings, particularly in the treatment of autoimmune diseases and inflammatory disorders. Finally, there is a need for studies to investigate the potential use of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide in combination with other therapies for the treatment of these diseases.
Métodos De Síntesis
The synthesis of N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide involves several steps, starting with the reaction of 2-methoxyaniline with 4-chlorobenzaldehyde to form 2-methoxy-5-(4-chlorobenzyl)aniline. This intermediate is then reacted with 2-(methylsulfonyl)acetic acid to form N-(5-(4-chlorobenzyl)-2-methoxyphenyl)-2-methylsulfonylacetic acid. The final step involves the reaction of this intermediate with benzylamine to form N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Aplicaciones Científicas De Investigación
N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied in preclinical models of autoimmune diseases and inflammatory disorders. In a mouse model of rheumatoid arthritis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to significantly reduce joint inflammation and bone erosion. Similarly, in a mouse model of psoriasis, N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide was found to inhibit the production of cytokines and reduce skin inflammation. These findings suggest that N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide has potential therapeutic applications in the treatment of autoimmune diseases and inflammatory disorders.
Propiedades
IUPAC Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-17(20)19-15-11-14(9-10-16(15)23-2)24(21,22)18-12-13-7-5-4-6-8-13/h4-11,18H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVCSRAWMYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(benzylsulfamoyl)-2-methoxyphenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)

![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5212330.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)